molecular formula C8H11N5S B2710180 4-methyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 1001567-70-9

4-methyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2710180
CAS No.: 1001567-70-9
M. Wt: 209.27
InChI Key: GNRJVOLROJNCTG-UHFFFAOYSA-N
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Description

4-methyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features both pyrazole and triazole rings. These structures are known for their versatility in organic synthesis and medicinal chemistry. The compound’s unique structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-methyl-1H-pyrazole with appropriate aldehydes, followed by cyclization with thiosemicarbazide under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the pyrazole or triazole rings .

Scientific Research Applications

4-methyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 4-methyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol exerts its effects involves interactions with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, disrupting normal biochemical pathways. Additionally, it can interact with cellular membranes, altering their permeability and affecting cell function .

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1H-pyrazole: Shares the pyrazole ring but lacks the triazole and thiol groups.

    4H-1,2,4-triazole-3-thiol: Contains the triazole and thiol groups but lacks the pyrazole ring.

    5-methyl-1H-pyrazole-3-thiol: Similar structure but different substitution pattern.

Uniqueness

4-methyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol is unique due to its combination of pyrazole and triazole rings with a thiol group. This structure provides a versatile platform for chemical modifications and enhances its potential in various applications compared to its simpler analogs .

Properties

IUPAC Name

4-methyl-3-[(3-methylpyrazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5S/c1-6-3-4-13(11-6)5-7-9-10-8(14)12(7)2/h3-4H,5H2,1-2H3,(H,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRJVOLROJNCTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CC2=NNC(=S)N2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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